12-Hydroxylauric-d20 Acid
CAS No.:
Cat. No.: VC18568378
Molecular Formula: C12H24O3
Molecular Weight: 236.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24O3 |
|---|---|
| Molecular Weight | 236.44 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid |
| Standard InChI | InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
| Standard InChI Key | ZDHCZVWCTKTBRY-KHKAULECSA-N |
| Isomeric SMILES | [2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
| Canonical SMILES | C(CCCCCC(=O)O)CCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Isotopic Labeling
12-Hydroxylauric-d20 Acid is systematically named 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid. The deuterium atoms are strategically positioned along the carbon chain, preserving the hydroxyl group at the 12th carbon and the carboxylic acid terminus . This labeling minimizes interference with reactive sites, making the compound suitable for tracking metabolic transformations without altering biochemical activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 236.44 g/mol | Bocsci |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Rotatable Bonds | 11 | PubChem |
The SMILES notation [2H]C([2H])(CO)C([2H])([2H])...C(=O)O and InChIKey ZDHCZVWCTKTBRY-KHKAULECSA-N provide unambiguous identifiers for database searches .
Computational and Physicochemical Properties
Topological and Electronic Features
Computational analyses reveal a polar surface area of 57.5 Ų, indicative of moderate hydrophilicity despite the nonpolar deuterated chain . The compound’s logP (3.6) suggests lipid bilayer permeability, advantageous for cell uptake studies .
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Exact Mass | 236.29808 Da | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Isotope Atom Count | 20 | PubChem |
| Complexity | 146 | PubChem |
Spectroscopic Signatures
Deuteration shifts NMR signals upfield due to reduced spin-spin coupling. For instance, -NMR of the parent compound shows a hydroxyl proton at δ 1.2 ppm, which disappears in the deuterated form, replaced by signals detectable via -NMR . Mass spectrometry confirms the molecular ion peak at m/z 236.44 .
Applications in Research
Environmental and Metabolic Tracing
Stable isotope labeling enables precise tracking of 12-hydroxylauric acid in environmental matrices. For example, deuterated analogs serve as internal standards in gas chromatography-mass spectrometry (GC-MS) to quantify pollutant degradation in soil and water . In metabolic studies, the compound’s resistance to β-oxidation allows researchers to map fatty acid utilization pathways in vivo .
Plant Stress Response Studies
Although direct evidence for 12-Hydroxylauric-d20 Acid is sparse, its unlabelled form mitigates drought stress in Prunus persica (peach) by enhancing antioxidant enzyme activity (SOD, POD, CAT) and osmolyte accumulation (proline, soluble sugars) . Deuterated versions could elucidate these mechanisms via isotopic labeling, though such studies remain hypothetical .
Table 3: Physiological Effects of 12-Hydroxylauric Acid in Plants
| Parameter | Change Under Drought | Reference |
|---|---|---|
| Malondialdehyde (MDA) | ↓ 55.56–58.48% | Frontiers |
| Soluble Sugars | ↑ 24.11% | Frontiers |
| Proline | ↑ 29.3% | Frontiers |
Challenges and Future Directions
Current limitations include the high cost of deuteration and scarcity of in vivo toxicity data. Future research should prioritize:
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Eco-Toxicological Profiles: Assessing environmental persistence and bioaccumulation potential.
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Synthetic Optimization: Developing cost-effective deuteration protocols.
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Mechanistic Studies: Using deuterated analogs to resolve hydroxylation pathways in lipid metabolism.
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